molecular formula C19H16N4O4S B12491229 N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B12491229
M. Wt: 396.4 g/mol
InChI Key: GTKYGCDKXYMEJL-UHFFFAOYSA-N
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Description

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that features a thiazole ring, a phenyl group, and a nitrobenzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C19H16N4O4S/c1-11-6-7-14(9-17(11)23(26)27)18(25)21-15-5-3-4-13(8-15)16-10-28-19(22-16)20-12(2)24/h3-10H,1-2H3,(H,21,25)(H,20,22,24)

InChI Key

GTKYGCDKXYMEJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The phenyl group is then introduced through electrophilic aromatic substitution reactions. The final step involves the nitration of the benzamide moiety under controlled conditions to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.

    Substitution: The thiazole ring and phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of nitro derivatives or amine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole or phenyl derivatives.

Scientific Research Applications

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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